Carviolin

Catalog No.
S3218105
CAS No.
478-35-3
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carviolin

CAS Number

478-35-3

Product Name

Carviolin

IUPAC Name

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3

InChI Key

XNMZBRJAWRIJII-UHFFFAOYSA-N

SMILES

Array

solubility

not available

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO

Carviolin has been reported in Penicillium carminoviolaceum, Neobulgaria pura, and Penicillium with data available.

Carviolin (1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthracenedione) is a specialized anthraquinone fungal metabolite isolated from species such as Neobulgaria pura and Zopfiella longicaudata. Unlike ubiquitous, broadly reactive anthraquinones, Carviolin is prized in procurement for its specific substitution pattern—featuring a C-6 hydroxymethyl and a C-8 methoxy group—which dictates its targeted biological activities and solubility profile. It is primarily procured as a high-purity analytical standard and bioactive probe for specialized applications in phytopathology, immunomodulation, and microbial redox biology, offering a stable solid form that is readily soluble in DMSO, dichloromethane, and alcohols [1].

Substituting Carviolin with more common, structurally related anthraquinones like emodin, chrysophanol, or physcion often compromises assay specificity and leads to off-target toxicity. While generic anthraquinones frequently exhibit broad-spectrum cytotoxicity and non-specific antimicrobial effects, Carviolin's specific functionalization drastically narrows its bioactivity profile. For example, in phytopathological screening, Carviolin selectively inhibits appressorium formation without the generalized phytotoxic or antifungal lethality seen with baseline anthraquinones, allowing researchers to isolate specific signal transduction pathways [1]. Furthermore, its distinct redox potential enables specific Fe3+ to Fe2+ reduction in fungal stress models, a mechanism that cannot be reliably replicated by substituting generic, uncalibrated anthraquinone analogs[2].

Selective Appressorium Inhibition vs. Broad-Spectrum Fungicides

In studies targeting Magnaporthe grisea (rice blast fungus), Carviolin acts as a highly specific inhibitor of appressorium formation on inductive hydrophobic surfaces. Unlike broad-spectrum fungicidal baselines that kill the pathogen outright, Carviolin achieves this morphological inhibition while exhibiting 0% background antifungal, antibacterial, or phytotoxic activities [1]. This allows researchers to isolate and study the specific cAMP and diacylglycerol signal transduction pathways responsible for infection without confounding cytotoxic variables.

Evidence DimensionBroad-spectrum toxicity profile during appressorium inhibition
Target Compound Data0% antifungal, antibacterial, or phytotoxic activity
Comparator Or BaselineStandard broad-spectrum fungicides (high generalized lethality)
Quantified DifferenceComplete decoupling of morphological inhibition from cellular lethality
ConditionsGerminating conidia of Magnaporthe grisea on inductive hydrophobic surfaces

Procuring Carviolin provides agrochemical researchers with a non-lethal, mechanism-specific probe to develop targeted anti-infection agrochemicals without broad environmental toxicity.

Quantifiable Immunosuppressive Efficacy vs. General Cytotoxicity

Carviolin demonstrates targeted immunosuppressive properties by inhibiting the proliferation of mouse splenocytes induced by specific mitogens. Quantitative assays reveal that Carviolin inhibits LPS-induced and concanavalin A-induced proliferation with IC50 values of 4.0 µg/mL and 4.5 µg/mL, respectively[1]. When compared to highly cytotoxic baseline anthraquinones that cause generalized cell death, Carviolin maintains a selective therapeutic window, evidenced by its low cytotoxicity against human cell lines like Jurkat and U937 (IC50 > 100 µM) .

Evidence DimensionIC50 for mitogen-induced splenocyte proliferation vs. general cytotoxicity
Target Compound DataIC50 = 4.0-4.5 µg/mL (splenocytes); >100 µM (Jurkat/U937)
Comparator Or BaselineHighly cytotoxic generic anthraquinones (narrow therapeutic window)
Quantified DifferenceHigh selective index favoring targeted immunosuppression over general cytotoxicity
ConditionsLPS- or concanavalin A-induced mouse splenocyte assays

This quantifiable selectivity makes Carviolin a highly relevant scaffold for pharmaceutical procurement teams focused on developing targeted immunosuppressants with reduced off-target toxicity.

Restoration of Iron Reduction in Fungal Knockout Models

Carviolin plays a critical, quantifiable role in fungal redox biology, specifically in facilitating extracellular Fenton chemistry under cold stress. In thermophilic fungal models (T. dupontii), deletion of anthraquinone biosynthesis (ΔAn mutant) results in elevated ROS and loss of iron reduction capabilities. Chemical complementation with 20 µM Carviolin successfully restores the reduction of Fe3+ to Fe2+ and induces the formation of protective black granules, rescuing the wild-type phenotype[1]. Generic redox agents fail to replicate this specific sterol-mediated endocytosis modulation.

Evidence DimensionFe3+ reduction and phenotypic rescue
Target Compound Data20 µM Carviolin restores Fe2+ generation and granule formation
Comparator Or BaselineUncomplemented ΔAn mutant (loss of iron reduction, elevated ROS)
Quantified DifferenceComplete restoration of wild-type redox functionality
Conditions0.1 M acetate buffer (pH 4.4) with 1.0 mM FeCl3; in vivo ΔAn mutant complementation

For researchers studying microbial stress adaptations, procuring exact Carviolin is essential for reliable chemical complementation and precise modulation of fungal iron homeostasis.

Mechanism-Specific Agrochemical Screening

Because Carviolin selectively inhibits appressorium formation in Magnaporthe grisea without generalized phytotoxicity, it serves as a precise reference compound for agrochemical R&D. Researchers procure Carviolin to benchmark new selective fungicides that target infection structures rather than relying on broad-spectrum, environmentally damaging fungicidal mechanisms [1].

Scaffold for Selective Immunosuppressive Therapeutics

Driven by its validated IC50 of 4.0-4.5 µg/mL against LPS/ConA-induced splenocyte proliferation and its low general cytotoxicity (IC50 > 100 µM in Jurkat cells), Carviolin is utilized as a foundational scaffold in medicinal chemistry. It is selected over generic anthraquinones to develop targeted immunomodulators with wider therapeutic windows [2].

Chemical Complementation in Microbial Redox Studies

In microbiology and extremophile research, Carviolin is procured for chemical complementation assays. By applying it at standardized concentrations (20 µM), researchers can specifically restore Fe3+ to Fe2+ reduction pathways and study sterol-mediated endocytosis in anthraquinone-deficient fungal mutants under thermal stress [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 Da

Monoisotopic Mass

300.06338810 Da

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

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